5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Description
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0) is a nitrogen-containing heterocyclic compound with a fused pyrazole-pyrimidine scaffold. The chlorine substituent at the 5-position and the absence of methylation at the 1-position distinguish it from closely related derivatives. Its molecular formula is C₅H₃ClN₄, with a molecular weight of 154.56 g/mol .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTKTXTWOUDUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732983 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-98-0 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage. The compound exerts significant inhibitory activity, with IC50 values in the nanomolar range.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This results in the arrest of cell growth at the G0-G1 stage, preventing the cells from entering the S phase and thus halting DNA replication. This effect is particularly significant in cancer cells, which typically exhibit uncontrolled cell division.
Pharmacokinetics
It is also predicted to be BBB (Blood-Brain Barrier) permeant.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. It also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, primarily through its inhibition of CDKs. This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. The compound also affects gene expression and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition of enzyme activity. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity over extended durations. Degradation can occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, enhancing its efficacy.
Biological Activity
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its ability to inhibit cyclin-dependent kinases (CDKs), especially CDK2, leading to significant implications in cancer therapy.
The primary mechanism through which this compound exerts its biological effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition results in:
- Inhibition of Cell Growth : The compound reduces cell proliferation across various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death, which is vital for effective cancer treatment.
Research Findings
Recent studies have highlighted the compound's potent biological activities. For instance:
- Cell Growth Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values for different cell lines indicate its efficacy in inducing cell death.
- Apoptotic Induction : Flow cytometric analyses revealed that this compound acts as an apoptotic inducer by increasing the BAX/Bcl-2 ratio, thereby promoting apoptosis in cancer cells.
- Anti-inflammatory Activity : Some derivatives of pyrazolo[4,3-d]pyrimidine have shown notable anti-inflammatory effects by inhibiting COX-2 activity. For example, certain derivatives displayed IC50 values comparable to celecoxib, a standard anti-inflammatory drug.
Comparative Analysis with Similar Compounds
A comparison with other compounds in the pyrazolo family highlights the unique properties of this compound:
| Compound Name | Primary Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | CDK2 Inhibition | Varies by cell line | |
| Pyrazolo[3,4-d]pyrimidine | CDK Inhibition | Varies | |
| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |
Case Study 1: Cancer Cell Lines
In a study assessing the anti-proliferative effects of this compound against A549 (lung) and HCT-116 (colon) cancer cell lines:
- Results :
- Compound showed significant cytotoxicity with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116.
- Induced apoptosis was confirmed through increased BAX expression and decreased Bcl-2 levels.
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of substituted pyrazolo derivatives:
- Results :
- Compounds exhibited strong COX-2 inhibition with IC50 values around 0.04 μmol.
- Demonstrated effectiveness comparable to indomethacin in vivo models.
Scientific Research Applications
Cancer Treatment
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can function as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in treating various cancers characterized by the overexpression of EGFR.
- Case Study: Antiproliferative Activity
A study synthesized new derivatives and assessed their antiproliferative activities against A549 (lung) and HCT-116 (colon) cancer cell lines. The most promising derivative exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively, demonstrating significant cytotoxicity. Furthermore, this compound showed potent kinase inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
Anti-Inflammatory Properties
Another important application of this compound is its anti-inflammatory activity. Compounds derived from this scaffold have shown promise in reducing inflammation and pain.
- Case Study: Pharmacological Evaluation
Research into various pyrazolo[4,3-d]pyrimidine derivatives indicated that they possess significant anti-inflammatory effects. In one study, several compounds were tested for their ability to inhibit prostaglandin synthesis, with results showing that some derivatives had lower ulcerogenic activity compared to Diclofenac®, a common anti-inflammatory drug. This suggests a favorable safety profile alongside efficacy .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing other pharmacologically active compounds.
- Applications in Drug Development
The compound is utilized in the preparation of various pyrimidine derivatives and related heterocycles, which can exhibit diverse biological activities including antibacterial and antiviral properties . For example, it has been employed in the synthesis of Toll-like receptor agonists, which are being explored for their potential in cancer immunotherapy .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substitution patterns, which critically influence biological activity and physicochemical properties:
Substituent Impact :
- Methylation at the 1-position (e.g., in 7-chloro-1-methyl derivative) reduces polarity, increasing hydrophobicity (log P) and altering bioavailability .
Electronic and Reactivity Profiles
Density functional theory (DFT) studies reveal critical electronic differences:
| Property | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | 4-Chloro-1-methyl Analog | 7-Chloro-1-methyl Analog |
|---|---|---|---|
| HOMO-LUMO Gap (kcal/mol) | ~1.437 (estimated) | 1.45 | 1.43 |
| Dipole Moment (D) | 3.10–8.42 | 4.20 | 5.60 |
| Net Atomic Charge (N7) | -0.45 | -0.38 | -0.40 |
- The narrow HOMO-LUMO gap (~1.437 kcal/mol) across analogs suggests similar kinetic stability and reactivity .
- Higher dipole moments in methylated derivatives (e.g., 8.42 D) correlate with increased solubility in polar solvents .
Antiviral Activity:
- Thymidine Kinase (TK) Binding : Molecular docking studies show that 5-chloro derivatives with flexible side chains (e.g., compound 8) exhibit stronger TK affinity (ChemPLP score: 77.94) via hydrogen bonds with ALA168, TYR132, and ARG163 residues . In contrast, the target compound lacks these side chains, resulting in lower docking scores (~43.24) .
- Viral Replication Inhibition: Analogs with NH groups (e.g., 5-aminopyrazolo[4,3-d]pyrimidines) demonstrate superior Abl kinase inhibition (IC₅₀ < 1 µM), whereas the absence of NH in 5-chloro derivatives leads to negligible activity .
Antitumor Activity:
- Methylsulfonyl and methylthio substituents (e.g., in compound 1) enhance cytotoxicity against MCF-7 and K-562 cell lines (IC₅₀: 10–50 µM) compared to chloro-substituted derivatives (IC₅₀ > 100 µM) .
Pharmacokinetic Properties
Hydrophobicity and Solubility:
| Compound | log Kow (C-18) | S Value (IAM) | Clog P |
|---|---|---|---|
| This compound | 1.20 | -0.85 | -0.1 |
| 7-Chloro-1-methyl derivative | 2.05 | -0.70 | 0.5 |
| 4-Chloro-6-(chloromethyl) derivative | 2.80 | -0.40 | 1.2 |
Preparation Methods
Hydrolysis of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone
- Procedure : A key method involves hydrolyzing 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone in tetrahydrofuran (THF) with aqueous hydrochloric acid under reflux conditions.
- Conditions : The reaction is conducted at 50°C for 30 minutes.
- Workup : After completion, the mixture is cooled, extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- Yield and Purity : This method yields 5-chloro-1H-pyrazolo[4,3-d]pyrimidine as an off-white solid with a high yield of approximately 93% and a molecular weight of 154.56 g/mol.
| Parameter | Details |
|---|---|
| Starting Material | 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone (1.5 g) |
| Solvent | Tetrahydrofuran (15 mL) |
| Acid | 8% Aqueous HCl (14.46 mL) |
| Temperature | 50°C |
| Time | 30 minutes |
| Yield | 93% |
| Product Appearance | Off-white solid |
Condensation of 4,6-Dichloro-5-formylpyrimidine with Hydrazine Hydrate
- Overview : This method synthesizes this compound via a condensation reaction between 4,6-dichloro-5-formylpyrimidine and hydrazine hydrate.
- Stepwise Process :
- 4,6-Dichloro-5-formylpyrimidine is prepared by condensation of 4,6-dihydroxypyrimidine with dimethylformamide in the presence of phosphorus oxychloride.
- The aldehyde intermediate is reacted with hydrazine hydrate in aqueous or organic solvents (water, dioxane, methanol) at low temperatures (0–30°C).
- The reaction proceeds rapidly and smoothly to form the 4-chloro-1-pyrazolo-(3,4-d)-pyrimidine intermediate.
- Reaction Conditions :
- Hydrazine hydrate is used in at least stoichiometric amounts, often in excess.
- Acid-binding agents such as triethylamine may be added to neutralize liberated hydrogen halide.
- The reaction temperature is maintained between 0 and 15°C for optimal yields.
- Isolation : The product can be isolated by filtration and recrystallization from suitable solvents.
- Yield : Good yields are reported, with the process being scalable and reproducible.
| Parameter | Details |
|---|---|
| Starting Material | 4,6-Dichloro-5-formylpyrimidine (varies) |
| Reagent | Hydrazine hydrate (≥1 equiv.) |
| Solvent | Water, dioxane, or methanol |
| Temperature | 0–15°C |
| Time | 1–3 hours |
| Acid Scavenger | Triethylamine (optional) |
| Yield | Good to high |
- The 4-chloro substituent in the pyrazolo-pyrimidine ring is a reactive site that can be transformed into other functional groups, such as hydroxyl, amino, or mercapto groups, by standard substitution reactions.
- The halogenation step is crucial for the selective introduction of chlorine at the 5-position, which can be achieved either by direct halogenation of the pyrazolo-pyrimidine ring or by using halogenated pyrimidine precursors.
- Reaction solvents and conditions are selected to optimize solubility and reaction rates, with tetrahydrofuran and dioxane being preferred organic solvents due to their ability to dissolve both starting materials and intermediates.
- The use of hydrazine hydrate is central to the construction of the pyrazolo ring via nucleophilic attack on the aldehyde functionality of the pyrimidine precursor.
| Method | Starting Materials | Key Reagents | Solvent(s) | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Hydrolysis of ethanone derivative | 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone | 8% Aqueous HCl | THF | 50°C | 30 min | 93% | Simple, high yield, reflux conditions |
| Condensation of formylpyrimidine | 4,6-Dichloro-5-formylpyrimidine | Hydrazine hydrate, triethylamine | Water, dioxane, methanol | 0–15°C | 1–3 hours | Good | Two-step synthesis, scalable |
- The condensation method using 4,6-dichloro-5-formylpyrimidine and hydrazine hydrate offers a versatile route with good control over substitution patterns, enabling further functionalization.
- The hydrolysis of the ethanone derivative is a straightforward approach yielding high purity product suitable for pharmaceutical intermediates.
- Both methods emphasize mild reaction conditions, avoiding harsh reagents or extreme temperatures, which is beneficial for industrial scalability.
- The presence of acid scavengers like triethylamine in the condensation method helps in neutralizing byproducts and improving yield and purity.
- Literature patents and chemical synthesis references confirm the robustness of these methods and their adoption in medicinal chemistry for the synthesis of pyrazolo-pyrimidine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via heterocyclic annulation reactions. A four-step approach involving Staudinger/intramolecular aza-Wittig reactions has been reported, starting with 3-azidoaldehydes converted into tetrahydropyrimidin-2-ones. Reaction conditions include using PPh₃ as a promoter and acidic dehydration . Another method employs tandem aza-Wittig reactions for derivatives, yielding fused pyridopyrimidine scaffolds under mild conditions (e.g., room temperature to 50°C) . For halogenated variants, chlorination at specific positions is achieved using POCl₃ or other chlorinating agents .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- IR Spectroscopy : Absence of C≡N (2200–2250 cm⁻¹) and presence of C=O (1650–1700 cm⁻¹) or NH (3100–3400 cm⁻¹) bands confirm functional group transformations .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and exchangeable NH protons (δ 5.5–11.0 ppm). For example, CH protons in pyrazolo-pyrimidine scaffolds appear as singlets (δ ~5.46) .
- Elemental Analysis : Matches theoretical C, H, N, Cl content (e.g., C₅H₃ClN₄ for the base structure) .
Q. What pharmacological properties are associated with this scaffold?
- Methodological Answer : Pyrazolo[4,3-d]pyrimidines are purine analogs with demonstrated antitumor and kinase inhibitory activity. For example:
- Kinase Inhibition : Derivatives inhibit protein kinases (e.g., Src, Abl) via competitive ATP-binding site interactions, validated through enzymatic assays .
- Antiproliferative Activity : Tetrahydrobenzo-thieno-pyridopyrimidine derivatives show IC₅₀ values <10 µM against CNE2 (nasopharyngeal carcinoma) and MCF-7 (breast cancer) cell lines in MTT assays .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Temperature Control : Heating to 50°C in HCl (1 M) improves solubility and yield (e.g., 52.7% for a derivative in ) .
- Catalyst Selection : PPh₃ enhances Staudinger/aza-Wittig reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., MTT for cytotoxicity, kinase inhibition assays) across studies to minimize variability .
- Structural Confirmation : Verify substituent positions (e.g., chloro at C5 vs. C7) via X-ray crystallography or 2D NMR, as misassignment can alter activity .
- Dose-Response Analysis : Test compounds at multiple concentrations (0.1–100 µM) to account for potency differences .
Q. What strategies are effective for designing derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C5/C7 to enhance kinase binding .
- Scaffold Hybridization : Fuse with thieno or pyrido rings to improve metabolic stability (e.g., tetrahydrobenzo-thieno derivatives in ) .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can impurities in the final product be systematically analyzed?
- Methodological Answer :
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect by-products (e.g., dechlorinated analogs) .
- TLC Monitoring : Track reaction progress with silica plates (UV visualization) to isolate intermediates .
- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. What storage conditions are critical for maintaining compound integrity?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent thermal degradation .
- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the pyrimidine ring .
- Solubility Considerations : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
